1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C15H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid typically involves several steps. One common method includes the protection of the amine group in piperidine using benzyl chloroformate, followed by the introduction of the ethyl group at the 4-position. The reaction conditions often require the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound lacks the ethyl group at the 4-position, which may affect its reactivity and applications.
tert-butyl 4-(1-[(benzyloxy)carbonyl]piperidin-4-yl)piperazine-1-carboxylate: This compound contains a piperazine ring, which introduces additional functional groups and potential interactions. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
929195-54-0 |
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Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-ethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-2-12-8-9-17(14(10-12)15(18)19)16(20)21-11-13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,18,19) |
InChI Key |
RJSJUEQSXQQTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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